molecular formula C16H17N5O3S2 B2534881 4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole CAS No. 2379986-82-8

4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole

Cat. No.: B2534881
CAS No.: 2379986-82-8
M. Wt: 391.46
InChI Key: SHXCWADONHFEBR-UHFFFAOYSA-N
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Description

4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is a complex organic compound that features a benzothiadiazole core, a piperidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole typically involves multiple steps, starting with the preparation of the benzothiadiazole core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The piperidine ring is then introduced via nucleophilic substitution reactions, followed by the attachment of the pyrimidine moiety through etherification reactions. The final product is purified using chromatographic techniques to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the benzothiadiazole core.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents onto the piperidine or pyrimidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially different properties and applications.

Scientific Research Applications

4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound may be investigated for its potential biological activity, including its interactions with various biomolecules.

    Medicine: Research may focus on its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: The compound could be used in the development of new materials for electronic devices, such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of 4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent modulation of the associated pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzothiadiazole Derivatives: Compounds with similar benzothiadiazole cores but different substituents.

    Piperidine Derivatives: Compounds featuring the piperidine ring, which may have different functional groups attached.

    Pyrimidine Derivatives: Compounds with the pyrimidine moiety, which can vary in their substitution patterns.

Uniqueness

4-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}sulfonyl)-2,1,3-benzothiadiazole is unique due to the specific combination of its structural components. The presence of the benzothiadiazole core, piperidine ring, and pyrimidine moiety in a single molecule provides a distinct set of chemical and biological properties that may not be observed in other compounds with only one or two of these features.

Properties

IUPAC Name

4-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O3S2/c22-26(23,14-4-1-3-13-15(14)20-25-19-13)21-9-5-12(6-10-21)11-24-16-17-7-2-8-18-16/h1-4,7-8,12H,5-6,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXCWADONHFEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=NC=CC=N2)S(=O)(=O)C3=CC=CC4=NSN=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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